

Quantitative analysis of Chlorprothixene in serum using isotope dilution

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Compound of Interest

Compound Name:	(E/Z)-Chlorprothixene-d6 Hydrochloride
CAS No.:	1246832-91-6
Cat. No.:	B1146955

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Application Note: High-Precision Quantitative Analysis of Chlorprothixene in Serum Using Isotope Dilution LC-MS/MS

Abstract

This protocol details the robust quantification of Chlorprothixene (CPX) in human serum using Isotope Dilution Mass Spectrometry (ID-MS). Chlorprothixene, a thioxanthene antipsychotic, exhibits significant lipophilicity (LogP ~5.2) and rapid photo-isomerization (Z to E) under standard lighting. This guide addresses these challenges by utilizing cis-Chlorprothixene-d6 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects, extraction inefficiencies, and isomeric conversion. The method employs Liquid-Liquid Extraction (LLE) coupled with UHPLC-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Introduction & Scientific Rationale

The Analytical Challenge

Chlorprothixene presents a "perfect storm" of analytical difficulties:

- **Geometric Isomerism:** The therapeutic activity resides primarily in the cis (Z) isomer. Exposure to UV/visible light causes rapid conversion to the inactive trans (E) isomer and degradation into 2-chlorothioxanthone.
- **Matrix Complexity:** Serum phospholipids significantly suppress ionization in electrospray sources (ESI), leading to variable signal response.
- **Lipophilicity:** With a LogP > 5, CPX binds heavily to serum proteins and plastic surfaces, necessitating aggressive extraction solvents and glass labware.

The Isotope Dilution Solution

Standard external calibration fails to account for sample-specific losses during extraction. By spiking serum with cis-Chlorprothixene-d6 (SIL-IS) before any manipulation, we create a self-validating system. The SIL-IS shares the identical physicochemical properties of the analyte. Therefore, any loss of CPX due to adsorption, incomplete extraction, or ion suppression is mirrored by the SIL-IS. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.

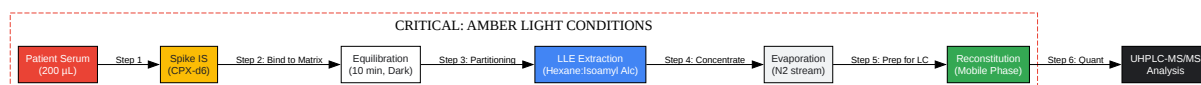
Materials & Reagents

Component	Specification	Purpose
Analyte	cis-Chlorprothixene (Z-isomer)	Primary standard.
Internal Standard	cis-Chlorprothixene-d6 (methyl-d6)	Corrects for matrix effects/recovery.
Extraction Solvent	n-Hexane : Isoamyl Alcohol (98:2 v/v)	Highly non-polar system to extract lipophilic CPX while excluding polar serum interferences.
Mobile Phase A	10 mM Ammonium Formate + 0.1% Formic Acid in Water	Buffers pH to ~3.5, ensuring protonation of the tertiary amine ().
Mobile Phase B	Acetonitrile (LC-MS Grade)	Organic modifier.
Reconstitution Sol.	Mobile Phase A : B (80:20)	Matches initial gradient conditions to prevent peak distortion.

Experimental Workflow

Diagram: Sample Preparation & Analysis Logic

The following flowchart illustrates the critical path, emphasizing the point of Internal Standard addition which is the "locking" step for accuracy.



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Caption: Step-by-step workflow for CPX analysis. The red dashed box indicates steps that must be performed under yellow/amber light to prevent photo-isomerization.

Detailed Protocol

Step 1: Preparation of Standards

- Stock Solutions: Dissolve CPX and CPX-d6 in Methanol to 1 mg/mL. Store at -20°C in amber glass vials.
- Working IS Solution: Dilute CPX-d6 to 50 ng/mL in 50:50 Methanol:Water.
- Calibrators: Prepare serial dilutions of CPX in drug-free serum (Range: 0.5 – 200 ng/mL).

Step 2: Sample Extraction (Liquid-Liquid Extraction)

Rationale: LLE is chosen over Protein Precipitation (PPT) because CPX is highly lipophilic. LLE provides a cleaner extract by leaving phospholipids and salts in the aqueous phase, reducing ion suppression.

- Aliquot: Transfer 200 µL of serum (calibrator, QC, or patient sample) into a 2 mL polypropylene tube.
- Spike: Add 20 µL of Working IS Solution (CPX-d6) to every tube.
- Equilibrate: Vortex gently and let stand for 10 minutes (protected from light) to allow IS to bind to serum proteins similarly to the analyte.
- Alkalinize: Add 100 µL of 0.5 M Sodium Carbonate (pH ~10).
 - Mechanism:[1] This shifts the pH above the pKa of CPX, ensuring the molecule is uncharged (free base) and will partition into the organic solvent.
- Extract: Add 1.0 mL of Extraction Solvent (n-Hexane:Isoamyl Alcohol, 98:2).
- Agitate: Shake mechanically for 10 minutes. Centrifuge at 10,000 x g for 5 minutes.
- Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath (optional) or carefully pipette 800 µL of the upper organic layer into a clean glass tube.

- Dry: Evaporate the solvent under a gentle stream of Nitrogen at 40°C.
- Reconstitute: Dissolve the residue in 100 µL of Reconstitution Solution. Vortex well.

Step 3: LC-MS/MS Acquisition

Chromatographic Conditions:

- Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 20% B
 - 0.5-3.0 min: Ramp to 90% B
 - 3.0-4.0 min: Hold 90% B
 - 4.1 min: Re-equilibrate at 20% B.

Mass Spectrometry Parameters (ESI Positive):

- Source Temp: 350°C
- Capillary Voltage: 3500 V
- MRM Transitions:

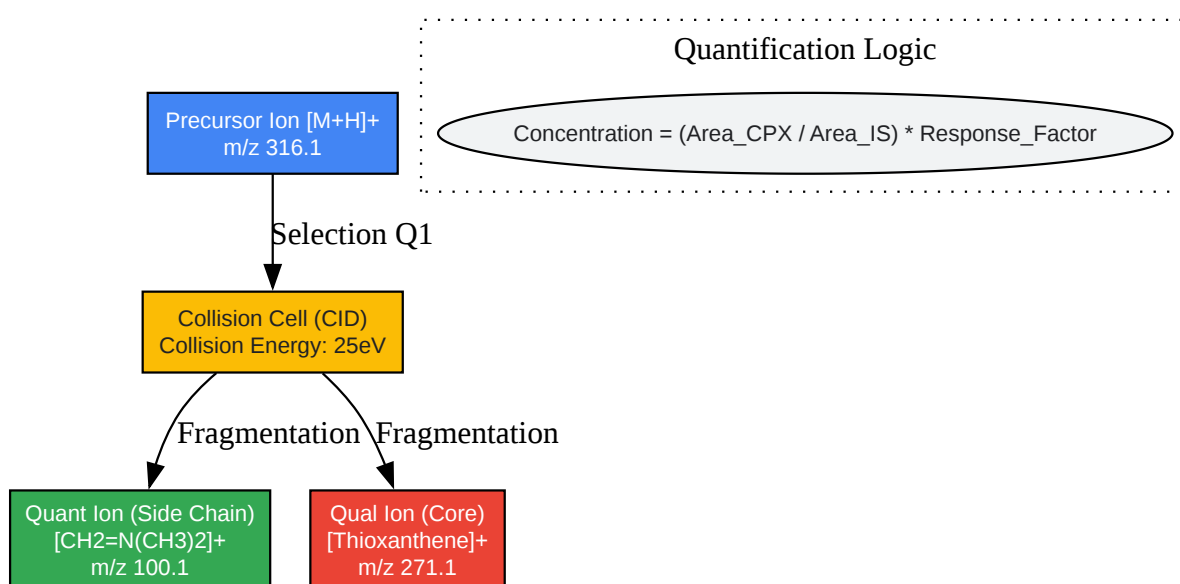
Compound	Precursor ()	Product ()	Collision Energy (eV)	Type
CPX (Quant)	316.1	100.1	25	Quantifier
CPX (Qual)	316.1	271.1	15	Qualifier
CPX-d6 (IS)	322.1	106.1	25	Internal Std

Note: The product ion 100.1 corresponds to the dimethylaminoethyl side chain. The d6-IS has the deuterium on the methyl groups, shifting this fragment to 106.1.

Mechanism of Analysis

Diagram: Fragmentation & Quantification Logic

This diagram explains the mass spectral physics used for detection.



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Caption: MS/MS fragmentation pathway. The side chain cleavage (m/z 100.1) is the most abundant and stable fragment for quantification.

Validation & Troubleshooting

Acceptance Criteria (Bioanalytical Guidelines)

- Linearity:

(weighted 1/x²).[2]

- Accuracy: ±15% of nominal (±20% at LLOQ).

- Precision (CV): <15% (<20% at LLOQ).[3]
- Matrix Effect: IS-normalized Matrix Factor should be between 0.85 and 1.15.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low IS Recovery	Incomplete LLE partitioning or adsorption to plastic.	Ensure pH > 10 during extraction. Use glass inserts.
Peak Tailing	Secondary interactions with silanols.	Increase Ammonium Formate concentration to 10mM; ensure column is end-capped.
Split Peaks	Photo-isomerization (Z to E conversion).	Check light protection. Z-isomer elutes later than E-isomer on C18.
High Background	Phospholipid carryover.	Add a "sawtooth" wash (95% B) at the end of the gradient.

References

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